3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
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Overview
Description
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: is an organic compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol It is characterized by the presence of a phenyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of 1-Phenyl-1H-pyrazole-4-amine: This intermediate is synthesized by reacting 1-bromo-4-nitrobenzene with 1-phenyl-1H-pyrazole-4-amine.
Coupling Reaction: The intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to form the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The phenyl and pyrazole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
- 3-(1H-Pyrazol-4-yl)benzoic acid
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
Comparison: 3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid is unique due to the specific positioning of the phenyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural uniqueness can result in different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
3-(1-phenylpyrazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)13-6-4-5-12(9-13)14-10-17-18(11-14)15-7-2-1-3-8-15/h1-11H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHKCQOHDEUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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